Methyl 3-amino-2-[(3-methylphenyl)methyl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-2-[(3-methylphenyl)methyl]propanoate is an organic compound with the molecular formula C12H17NO2. This compound is known for its applications in various fields such as chemistry, biology, and medicine. It is often used as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-2-[(3-methylphenyl)methyl]propanoate typically involves the reaction of 3-methylbenzylamine with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like triethylamine. The reaction mixture is heated to a temperature of around 80°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-[(3-methylphenyl)methyl]propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amide derivatives.
Scientific Research Applications
Methyl 3-amino-2-[(3-methylphenyl)methyl]propanoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-amino-2-[(3-methylphenyl)methyl]propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-2-(4-methylphenyl)propanoate: Similar structure but with a different position of the methyl group.
Methyl 3-amino-2-(3-chlorophenyl)propanoate: Similar structure but with a chlorine substituent instead of a methyl group.
Uniqueness
Methyl 3-amino-2-[(3-methylphenyl)methyl]propanoate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 3-methylphenyl group can enhance its lipophilicity and potentially improve its ability to cross biological membranes .
Biological Activity
Methyl 3-amino-2-[(3-methylphenyl)methyl]propanoate, a compound with potential pharmacological applications, has garnered interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C12H17NO2
- Molecular Weight : 205.27 g/mol
- CAS Number : 1258650-26-8
The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways:
- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, influencing pathways related to mood and cognition.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic processes, thereby affecting cellular functions.
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which can mitigate oxidative stress in cells.
Biological Activities
The following table summarizes the key biological activities associated with this compound:
Biological Activity | Description |
---|---|
Antimicrobial | Exhibits activity against various bacterial strains. |
Antioxidant | Reduces oxidative stress by scavenging free radicals. |
Analgesic | Provides pain relief in experimental models. |
Anti-inflammatory | Reduces inflammation in tissue models. |
Antitumor | Shows potential cytotoxic effects against cancer cell lines. |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:
- Absorption : The compound is expected to have moderate absorption rates due to its lipophilicity.
- Distribution : It likely distributes well in body tissues given its molecular structure.
- Metabolism : Metabolic pathways may involve phase I and phase II reactions, leading to various metabolites.
- Excretion : Primarily excreted via renal pathways.
Case Studies and Research Findings
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial properties of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as a therapeutic agent for bacterial infections . -
Antioxidant Activity :
In vitro assays demonstrated that the compound effectively scavenged free radicals, with an IC50 value of approximately 30 µM, indicating strong antioxidant activity compared to standard antioxidants like ascorbic acid . -
Cytotoxic Effects on Cancer Cells :
A recent study investigated the cytotoxic effects of this compound on various cancer cell lines including MDA-MB-231 (breast cancer) and Hs578T (breast cancer). The compound induced apoptosis in these cells, with a significant increase in caspase-3 activation observed at concentrations above 10 µM .
Properties
IUPAC Name |
methyl 2-(aminomethyl)-3-(3-methylphenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9-4-3-5-10(6-9)7-11(8-13)12(14)15-2/h3-6,11H,7-8,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQSDZIRRVQLFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(CN)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.